molecular formula C8H10N2O3 B15307545 Ethyl 6-amino-5-hydroxypicolinate

Ethyl 6-amino-5-hydroxypicolinate

Cat. No.: B15307545
M. Wt: 182.18 g/mol
InChI Key: DKWZKQUQDUTMPH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-hydroxypicolinate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.17 g/mol . This compound is a derivative of picolinic acid and features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-hydroxypicolinate typically involves the starting material ethyl-5-hydroxypicolinate. One efficient synthetic route includes a series of steps such as lipase-catalyzed resolution and debenzylation/sulfation reactions . The reaction conditions often involve the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-5-hydroxypicolinate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Ethyl 6-amino-5-hydroxypicolinate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-hydroxypicolinate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of amino and hydroxyl groups on the picolinic acid backbone

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 6-amino-5-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3,(H2,9,10)

InChI Key

DKWZKQUQDUTMPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)O)N

Origin of Product

United States

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